1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
“1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Scientific Research Applications
Corrosion Inhibition
Studies have demonstrated the effectiveness of thiazole and thiadiazole derivatives, including structures similar to "1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone," as corrosion inhibitors for metals. These compounds interact with metal surfaces to form protective layers, significantly reducing corrosion rates. The inhibition performances were assessed through density functional theory (DFT) calculations and molecular dynamics simulations, highlighting the compounds' potential in protecting metal surfaces against corrosion (Kaya et al., 2016).
Synthetic Methodologies
Research on the synthesis of novel aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives revealed efficient approaches involving internal nucleophilic substitution followed by SN2-type reactions. These methodologies are crucial for developing new compounds with potential biological and industrial applications. The reactions showcase the versatility of thiadiazole derivatives in organic synthesis (Tahtaci & Aydin, 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinities and potential biological activities of thiadiazole derivatives. These studies help in understanding how these compounds interact with biological targets, providing insights into their mechanism of action and potential as drug candidates. The compounds exhibited promising binding affinities against various proteins, suggesting their potential in drug development (ShanaParveen et al., 2016).
Antimicrobial Activities
The antimicrobial activities of thiadiazole derivatives have been investigated, with some compounds showing significant efficacy against bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents amidst rising antibiotic resistance. The synthesis and testing of these compounds reveal their potential in addressing infectious diseases (Wanjari, 2020).
Future Directions
The 1,3,4-thiadiazole nucleus and its derivatives have established themselves as pharmacologically significant scaffolds due to their broad and potent activity . Future research may focus on further exploring the biological activities of these compounds and developing new potent agents for various applications .
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS2/c17-13-8-6-11(7-9-13)14(20)10-21-16-18-15(19-22-16)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSENDATWJEFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone |
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